2-Pentadecylaniline

Description

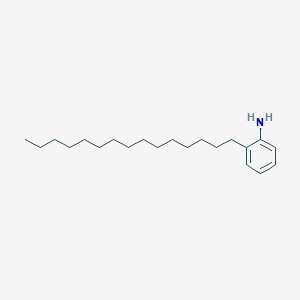

Structure

3D Structure

Properties

IUPAC Name |

2-pentadecylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19H,2-14,17,22H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZWKNDPJHQOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623489 | |

| Record name | 2-Pentadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129639-61-8 | |

| Record name | 2-Pentadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pentadecylaniline and Its Derivatives

Established Synthetic Pathways to 2-Pentadecylaniline

While direct, widely published routes specifically for this compound are less common in general literature compared to its derivatives, established methodologies for synthesizing long-chain alkyl anilines provide a framework. These methods typically involve multi-step sequences, often starting from readily available aromatic precursors or renewable feedstocks.

Multi-Step Synthesis from Renewable Resources

The pentadecyl chain, a 15-carbon saturated alkyl group, can be sourced from renewable oleochemicals derived from plant oils and animal fats resourcewise.com. Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut industry, is a notable renewable resource that can yield pentadecyl-substituted aromatic compounds, such as 3-pentadecylphenol (B1217947) joac.inforesearchgate.net. These pentadecylated aromatic precursors serve as valuable starting points for synthesizing various aniline (B41778) derivatives. The strategy generally involves attaching the pentadecyl chain to an aromatic ring system first, followed by the introduction or modification of functional groups to yield the desired aniline structure.

Key Intermediates and Reaction Sequences

The synthesis of this compound likely involves building the molecule step-by-step, with key intermediates playing crucial roles. A common approach for introducing alkyl chains onto aromatic rings is Friedel-Crafts alkylation. However, direct Friedel-Crafts alkylation of aniline with a pentadecyl halide might lead to N-alkylation or regioselectivity issues (favoring para-substitution) on the aromatic ring.

A more controlled approach, as exemplified in the synthesis of related compounds, might involve:

Pentadecyl Chain Attachment: Synthesizing a pentadecyl-substituted benzene (B151609) derivative, such as pentadecylbenzene (B1583746) or a functionalized analog like 3-pentadecylphenol joac.inforesearchgate.net. This could be achieved through Friedel-Crafts alkylation of benzene or phenol (B47542) with a pentadecyl halide or alcohol, or via coupling reactions.

Introduction of the Amino Group: Once the pentadecyl group is in place, the amino group needs to be introduced at the specific 2-position of the benzene ring. This often involves a sequence of reactions:

Nitration: Introducing a nitro group onto the pentadecyl-substituted aromatic ring. Regioselectivity is a critical consideration here, and the position of the pentadecyl group will influence the directing effects.

Reduction: Converting the nitro group to an amino group using reducing agents like hydrogen gas with a metal catalyst (e.g., Pd/C), or hydrazine (B178648) hydrate (B1144303) joac.inforesearchgate.net.

For instance, the synthesis of a derivative like 4-(4-amino-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline involves starting with 3-pentadecylphenol, reacting it with a nitro-substituted aromatic compound, and then reducing the nitro group to an amine joac.inforesearchgate.net. This highlights a strategy where the pentadecyl chain is pre-installed on a functionalized aromatic precursor before the final aniline moiety is formed.

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives often aims to impart specific properties, such as those required for polymer precursors or advanced materials.

Derivatization for Polyamide Precursors

A significant example of derivatization is the synthesis of 4-(4-amino-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline (ATPP), a diamine monomer used in the production of advanced polyamides joac.inforesearchgate.net. The synthesis of ATPP involves a multi-step process:

Ether Formation: 3-Pentadecylphenol, derived from CNSL, is reacted with 5-Chloro-2-nitro benzotrifluoride (B45747) in the presence of a base like potassium carbonate. This nucleophilic aromatic substitution reaction forms an ether linkage, yielding 4-(4-nitro-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline joac.inforesearchgate.net.

Nitro Group Reduction: The nitro group in the intermediate is then reduced to an amino group. This is typically achieved using hydrazine hydrate in the presence of a palladium on charcoal (Pd/C) catalyst in ethanol, under reflux conditions joac.inforesearchgate.net.

The resulting diamine, ATPP, can then be used in polycondensation reactions with diacid chlorides, such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC), via interfacial polycondensation to form novel aromatic polyamides joac.info. These polyamides exhibit good solubility in polar aprotic solvents and possess useful thermal stability joac.info.

Table 1: Synthesis of 4-(4-amino-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline (ATPP)

| Step | Starting Material(s) | Reagents/Catalyst | Conditions | Product |

| 1 | 3-Pentadecylphenol (from CNSL) | 5-Chloro-2-nitro benzotrifluoride, K₂CO₃ | Reflux | 4-(4-nitro-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline |

| 2 | 4-(4-nitro-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline | Hydrazine hydrate, Pd/C (3 wt%) | Ethanol, 70°C, reflux for 6 hrs | 4-(4-amino-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline (ATPP) |

Strategies for Incorporating Specific Substituents in Organic Synthesis

Incorporating specific substituents onto the this compound structure or its precursors can be achieved through various organic synthesis strategies:

Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be performed on aromatic rings. The regioselectivity of these reactions is influenced by existing substituents, such as the pentadecyl group and the amino group (or its protected form). For instance, the amino group is an activating and ortho/para-directing substituent, while a long alkyl chain is also activating and ortho/para-directing. Controlling the position of substitution can be challenging.

Nucleophilic Aromatic Substitution (SNAr): If electron-withdrawing groups are present on the aromatic ring, nucleophilic substitution can occur, as seen in the synthesis of ATPP where a chlorine atom is displaced by a phenoxide joac.info.

Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) offer powerful methods for forming carbon-carbon and carbon-nitrogen bonds, allowing for the precise introduction of substituents or the amino group.

Functional Group Interconversion: Converting existing functional groups into others is a common strategy. For example, reducing a nitro group to an amine joac.inforesearchgate.net, or converting a phenol to an ether.

Advancements in Organic Synthetic Approaches Relevant to this compound Synthesis

Recent advancements in organic synthesis offer more efficient, selective, and sustainable routes for preparing aniline derivatives, which could be applicable to this compound:

Catalytic C-H Amination: Methods employing transition metal catalysts, such as iron organic-chemistry.orgchemistryviews.org or ruthenium joac.info, facilitate direct amination of aromatic C-H bonds, bypassing traditional multi-step routes involving nitration and reduction. These methods can offer improved atom economy and milder conditions.

Borrowing Hydrogen Methodology: Ruthenium catalysts have been developed for N-alkylation of anilines using alcohols as alkylating agents via a "borrowing hydrogen" strategy joac.inforesearchgate.net. This approach utilizes alcohols, often derived from renewable resources, and produces water as the only byproduct.

Visible-Light Photocatalysis: Photoredox catalysis has emerged as a powerful tool for C-H functionalization and amination reactions under mild, visible-light-driven conditions nih.govrsc.orgresearchgate.net. These methods can enable novel bond formations and functional group introductions.

Metal-Organic Frameworks (MOFs): MOF-derived catalysts, such as cobalt-nitrogen species supported on nitrogen-doped carbon, have shown promise for selective N-alkylation of anilines using alcohols rsc.orgnih.gov. These heterogeneous catalysts offer advantages in terms of recyclability and stability.

Direct Amination with Carboxylic Acids: Catalytic systems utilizing carboxylic acids and molecular hydrogen can directly N-alkylate amines, offering a greener alternative to traditional methods organic-chemistry.orgcsic.es.

These advancements provide potential avenues for developing more streamlined and environmentally friendly syntheses of this compound and its derivatives.

Compound List:

this compound

3-Pentadecylphenol (3-PDP)

4-(4-amino-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline (ATPP)

4-(4-nitro-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline

Pentadecylbenzene

Aniline

N-Pentadecylbenzene

4-Pentadecylbenzene-1,3-diamine

Terephthaloyl chloride (TPC)

Isophthaloyl chloride (IPC)

5-Chloro-2-nitro benzotrifluoride

Hydrazine hydrate

Palladium on charcoal (Pd/C)

Potassium carbonate

Benzene

Phenol

Polymerization Behavior and Mechanisms of 2 Pentadecylaniline

Langmuir-Blodgett (LB) Polymerization of 2-Pentadecylaniline Monolayers

The Langmuir-Blodgett (LB) technique provides a powerful platform for investigating the polymerization of amphiphilic monomers like this compound at the air-aqueous interface. This method allows for the formation of well-defined, oriented monolayers, enabling in situ monitoring of polymerization kinetics and the influence of various parameters on the resulting polymer properties.

Monolayer Formation and Stability at Air/Aqueous and Liquid/Liquid Interfaces

This compound is capable of forming stable monolayers at the air-aqueous interface, a prerequisite for successful LB deposition and polymerization. acs.org, researchgate.net, researchgate.net, researchgate.net The stability of these monolayers can be further enhanced by blending the monomer with known monolayer-forming compounds, such as stearic acid or poly(octadecyl methacrylate). acs.org The formation and characteristics of these monolayers are typically assessed through surface pressure-area (π-A) isotherms, which map the relationship between applied surface pressure and the molecular area occupied by the film. acs.org, researchgate.net For this compound, studies indicate a pKa of approximately 4.6 at the air-aqueous interface, suggesting that under acidic subphase conditions (e.g., 0.1 M H₂SO₄), the anilinium group is largely ionized, influencing monolayer behavior. acs.org Isobaric creep measurements have demonstrated the stability of the monomer within the monolayer over the typical timeframes of polymerization experiments. acs.org Beyond the air-aqueous interface, research has also explored polymerization at planar liquid/liquid interfaces, such as the aqueous/cyclohexane (B81311) interface, where subphase acidity plays a crucial role in trapping the monomer. researchgate.net

Table 1: Monolayer Formation and Polymerization Characteristics of this compound

| Parameter | Value/Description | Source |

| Monolayer Stability | Forms stable monolayers at air-aqueous interface; stability can be improved by blending with other amphiphiles. | acs.org, researchgate.net, researchgate.net, researchgate.net |

| Subphase Composition | Typically acidic (e.g., 0.1 M H₂SO₄); higher acid concentrations improve monomer trapping. | acs.org, researchgate.net, researchgate.net, researchgate.net |

| pKa of this compound | ~4.6 at air-aqueous interface. | acs.org |

| Collapse Area | Approximately 36 Ų/molecule (for ortho isomers). | acs.org |

| Collapse Pressure | Higher than 24 mN/m (for ortho isomers). | acs.org |

| Monomer Stability | Stable over polymerization timeframes (indicated by isobaric creep). | acs.org |

| Polymerization Initiator | Ammonium (B1175870) persulfate (APS) commonly used. | uv.es, researchgate.net, researchgate.net |

In Situ Monitoring of Polymerization Kinetics on Langmuir Troughs

The polymerization process within LB monolayers can be monitored in situ using the Langmuir trough itself as an instrument. Key parameters tracked include the mean molecular area (Mma) and the average barrier speed. uv.es During polymerization, the Mma typically decreases as monomer molecules form covalent bonds and undergo conformational changes, leading to a more compact structure. uv.es The average barrier speed, which reflects the rate of area change, generally starts at zero, increases to a maximum, and then declines as the reaction nears completion. uv.es Polymerization is considered complete when the Mma stabilizes or the barrier speed becomes negligible. uv.es Initiators such as ammonium persulfate (APS) are employed to drive the oxidative polymerization. uv.es, researchgate.net, researchgate.net Kinetic models can be applied to relate the observed changes in these parameters to the underlying reaction mechanisms. uv.es, researchgate.net, researchgate.net

Table 2: Polymerization Kinetics Monitoring of this compound Monolayers

| Monitored Parameter | Trend During Polymerization | Source |

| Mean Molecular Area (Mma) | Decreases monotonically due to covalent bond formation and conformational changes. | uv.es |

| Average Barrier Speed | Increases from zero, reaches a maximum, then decreases to zero as the reaction completes. | uv.es |

| Reaction Completion | Indicated by stabilization of Mma or drop of barrier speed to negligible values. | uv.es |

| Autoacceleration | Often observed, suggesting polymer/oligomers assist monomer oxidation and accelerate propagation. Not always apparent depending on conditions. | acs.org |

Influence of Subphase Composition and Initiator Concentration on Polymerization Dynamics

The dynamics of this compound polymerization are significantly influenced by the composition of the subphase and the concentration of the polymerization initiator. acs.org, researchgate.net, researchgate.net, researchgate.net Acidic subphases, particularly sulfuric acid solutions, are commonly used, with higher concentrations potentially enhancing the trapping of the monomer at the interface. researchgate.net The initiator, such as ammonium peroxydisulfate (B1198043) (APS), directly impacts the reaction rate. researchgate.net, researchgate.net Furthermore, the rate constant (k') for the polymerization has been observed to increase with increasing surface pressure, suggesting a correlation between molecular packing and reaction velocity. acs.org

Effect of Applied Surface Pressure on Polymerization Rate and Mean Molecular Area Changes

The applied surface pressure is a critical factor that modulates both the polymerization rate and the changes observed in the mean molecular area. acs.org, acs.org, researchgate.net Studies indicate that higher surface pressures can lead to increased reactivity, especially for ortho-alkylanilines like this compound. This enhanced reactivity is attributed to a more favorable monomer orientation at higher pressures, aligning the monomer more closely with the structure of the resulting polymer. acs.org Consequently, the polymerization rate constant (k') generally increases with increasing surface pressure. acs.org The changes in mean molecular area observed during polymerization are primarily linked to alterations in the conformation of the alkyl side chains. acs.org Importantly, surface pressure appears to influence the reaction rate constant more directly than the surface concentration of the monomer. acs.org Research also suggests that the two-dimensional surface pressure in Langmuir films can act as a direct driving force, reducing the activation energy for reactions occurring within the monolayer. capes.gov.br

Table 3: Influence of Surface Pressure on this compound Polymerization

| Surface Pressure (mN/m) | Polymerization Rate (k') | Mean Molecular Area (Mma) Changes | Source |

| Low | Lower k' | Less pronounced changes; monomer orientation may not be optimal for polymerization. | acs.org, acs.org |

| Moderate (e.g., 10-20) | Higher k' | Significant changes; monomer orientation becomes more aligned with polymer, increasing reactivity. | acs.org, acs.org |

| High | Highest k' | Monomer orientation is highly aligned with polymer; maximum reactivity observed. | acs.org |

| General Effect | Increases k' | Primarily affects reaction rate constant, not surface concentration. | acs.org |

Autoacceleration Phenomena in Monolayer Polymerization Systems

The polymerization of this compound, similar to other aniline (B41778) derivatives, often exhibits autoacceleration. acs.org This phenomenon is typically explained by the newly formed polymer or oligomers playing a role in facilitating monomer oxidation, thereby accelerating the propagation steps. acs.org However, it is noted that autoacceleration may not be universally apparent and can depend on specific experimental conditions, potentially being less evident in cases where lower molecular weight material is produced or when the rate constant (k') is particularly large. acs.org The presence of autoacceleration is generally associated with the formation of higher molecular weight polymer chains. acs.org

Interfacial Polymerization of this compound

Interfacial polymerization, particularly at planar liquid/liquid interfaces, offers an alternative approach to studying the polymerization of this compound. researchgate.net In such setups, the monomer is spread at an interface, for instance, between aqueous and cyclohexane phases, and its behavior is examined under varying conditions, such as different sulfuric acid concentrations in the subphase. researchgate.net Higher concentrations of sulfuric acid have been found to be more effective in trapping the monomer at the interface. researchgate.net The polymers formed through these interfacial methods have been characterized using techniques like Gel Permeation Chromatography (GPC), UV-visible spectroscopy, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Chemical Polymerization at Planar Liquid/Liquid Interfaces

Comparative Polymerization Studies with Positional Isomers and Related Monomers

Comparisons with related monomers highlight the specific influence of the alkyl chain's position and the nature of the aromatic heterocycle on polymerization behavior.

Studies comparing this compound with its positional isomers, 3- and 4-pentadecylaniline, reveal differences in their polymerization kinetics and surface behavior capes.gov.brlsu.edu. The rate of polymerization (Rp) for this compound is found to be dependent on the applied surface pressure, often exhibiting an "autoacceleration effect" that is more significant than in its isomers capes.gov.brlsu.edu. This behavior is attributed to the conformation of the anilinium group and the steric hindrance imposed by the ortho-alkyl group, which influences monomer orientation and reactivity at the interface capes.gov.brlsu.edu. In contrast, 3-pentadecylaniline shows less dependence on surface pressure capes.gov.brlsu.edu.

Comparison with 3- and 4-Pentadecylaniline Isomers

Theoretical and Kinetic Modeling of this compound Polymerization

Understanding the kinetics of this compound polymerization within monolayers has led to the development of theoretical models.

Theoretical models have been developed to provide a detailed understanding of aniline polymerization kinetics in a monolayer uv.esacs.orgacs.org. These models aim to establish relationships between experimental data and theory to calculate and interpret activation energy at different polymerization stages. They allow for predictions of molecular weight at any temperature and time during the Langmuir polymerization reaction, as well as the fraction of reacted monomer uv.esacs.org. Such models often analyze polymerization rates using kinetic equations, considering factors like initiation and propagation steps uv.esacs.org. For instance, a model based on experimental data from this compound polymerization at the air/aqueous acid interface using ammonium persulfate as the oxidizing agent has been proposed lsu.edu. This model helps interpret the polymerization mechanism by relating activation energy to intermolecular distances and the effect of applied surface pressure on polymerization rate lsu.edu. The activation energy has been observed to increase with increasing applied surface pressure, suggesting a role for intermolecular spacing in the reaction kinetics lsu.eduresearchgate.net.

Relationship Between Experimental Data and Theoretical Predictions of Polymerization Processes

Studies investigating the polymerization of this compound, particularly in monolayer configurations at the air-aqueous interface, have sought to correlate experimental findings with theoretical models uv.eslsu.educapes.gov.bracs.org. A theoretical model has been developed to provide a detailed understanding of aniline polymerization kinetics in a monolayer, which has shown good agreement with experimentally measured data uv.es. This model incorporates initiation and propagation rate constants, recognizing that the presence of polymer chains can significantly increase the rate of initiation, leading to a lower activation energy for propagation compared to initiation uv.es.

The polymerization rate (Rp) of this compound at the interface has been found to be dependent on the applied surface pressure, a parameter that influences intermolecular distances and thus reaction kinetics capes.gov.bracs.org. This pressure dependence suggests that the spatial arrangement and proximity of monomer molecules within the monolayer play a crucial role in the polymerization process, a factor that theoretical models aim to capture. For instance, a model can predict an average degree of polymerization, which in turn allows for the calculation of average molecular weight and the fraction of reacted monomer at various stages of the reaction uv.es. Differences in polymerization rates between isomers, such as this compound and its meta-isomer, have been attributed to variations in their conformation and steric hindrance at the interface, highlighting the need for theoretical frameworks that account for these structural nuances capes.gov.bracs.org.

Analysis of Initiation and Propagation Rate Constants in Polymerization

The kinetic analysis of this compound polymerization involves the determination of initiation (kᵢ) and propagation (kₚ) rate constants. In the context of monolayer polymerization, these constants are crucial for understanding the chain growth process uv.es. The model proposed for this compound polymerization in monolayers considers these two rate constants, with kₚ generally being much larger than kᵢ uv.es. The addition of monomer units to a growing polymer chain is influenced by the oxidation state of both the monomer and the chain end; longer chains, being easier to oxidize, may exhibit different propagation rate constants uv.es.

While specific numerical values for kᵢ and kₚ for this compound are not universally detailed across all studies, research on aniline polymerization in general highlights that these constants are fundamental to describing the reaction's progression uv.esresearchgate.netresearchgate.netiupac.orgiranarze.ir. For example, in the polymerization of aniline, the propagation rate constant (kₚ) is often significantly larger than the initiation rate constant (kᵢ), and kₚ can be influenced by factors such as chain length and monomer concentration uv.esiupac.org. Studies on similar alkyl anilines suggest that the long alkyl chain can influence these rate constants, potentially through steric effects or altered solubility and interaction with the reaction medium capes.gov.bracs.org. Theoretical calculations of rate constants for radical additions to substituted anilines, though not always specific to polymerization, demonstrate the importance of computational methods in predicting these values and understanding reaction pathways beilstein-journals.org.

Molecular Weight Evolution during Polymerization Processes

In general polymerization kinetics, the number-average molecular weight (M<0xE2><0x82><0x99>) and weight-average molecular weight (M<0xE1><0xB5><0xA3>) typically increase with monomer conversion, especially in controlled or chain-growth polymerization mechanisms researchgate.net. For electrochemically synthesized polyaniline, molecular weight can vary significantly with polymerization conditions, with values typically ranging from 1,000 to 50,000 g mol⁻¹ kpi.ua. However, specific studies on this compound in Langmuir films suggest that the polymerization behaves akin to chain polymerization, where molecular weight is affected by initiation rates acs.orgresearchgate.net. The precise control over molecular weight and polydispersity is a critical aspect of polymer synthesis, and research aims to elucidate how factors like monomer concentration, oxidant, and reaction time influence these parameters for this compound uv.esresearchgate.netkpi.ua.

Compound List:

this compound

Structural and Morphological Characterization of 2 Pentadecylaniline Polymers and Derivatives

Solid-State and Thin Film Characterization

The investigation of 2-Pentadecylaniline polymers and their derivatives in solid-state and thin-film forms provides crucial insights into their molecular arrangement, ordering, and interfacial properties. Techniques such as X-ray Diffraction (XRD) are employed to understand structural organization, while studies on monolayers reveal anisotropic characteristics and film-forming behavior through surface pressure and surface potential isotherms.

Investigations of Anisotropic Properties in Monolayers

The study of monolayers formed by this compound at interfaces, such as the air-water interface, highlights the inherent anisotropic properties of these molecular assemblies lsu.edu. Anisotropy in monolayers refers to directional dependence of physical or chemical properties, often arising from the specific orientation and packing of molecules. For this compound, the long pentadecyl chain and the aniline (B41778) head group contribute to a specific molecular architecture at the interface, leading to "extremely anisotropic" behavior lsu.edu. This anisotropy can manifest in various ways, influencing how the film responds to compression or external stimuli. While specific details for this compound's anisotropic properties are limited in the provided search results, general principles in two-dimensional systems suggest that molecular structure, including the arrangement of functional groups and chain conformations, dictates directional characteristics aps.orgd-nb.info.

Surface Pressure and Surface Potential Isotherms for Film Behavior

The behavior of this compound at the air-water interface is extensively characterized using surface pressure (π) versus mean molecular area (A) isotherms, often complemented by surface potential (ΔV) versus mean molecular area (A) isotherms capes.gov.bracs.orguv.es. These isotherms provide critical information about the packing density, phase transitions, and stability of the monolayer. A surface pressure-area isotherm measures the surface pressure exerted by a compressed monolayer as a function of the available area per molecule biolinscientific.com. Different phases, such as gaseous, liquid-expanded, and liquid-condensed states, can be identified by characteristic regions within the isotherm, with increased hydrocarbon chain length generally leading to more condensed films biolinscientific.com.

For this compound (2PDA) and related compounds like 2- and 3-(1-octadecynyl)aniline (2ODA and 3ODA), these isotherms reveal how the molecular structure, particularly the orientation of the aromatic rings at the interface, influences film formation capes.gov.bracs.org. Surface potential measurements, which reflect the dipole moment normal to the interface, further elucidate the molecular orientation and ionization state acs.org.

During the polymerization of this compound in Langmuir films, changes in these isotherms are observed. A monotone decrease in the mean molecular area is noted as polymerization proceeds, attributed to the formation of covalent bonds and conformational changes uv.es. Studies have shown that polymerization can occur at specific applied surface pressures, such as 10 or 20 mN/m, with the average barrier speed (indicating the rate of compression) changing over time during the reaction uv.es.

Conducting Polymer Systems: Poly(this compound)

Development of Electrically Conductive Monolayers and Thin Films

This compound is recognized for its capacity to form stable monolayers at air-aqueous interfaces researchgate.netresearchgate.netdokumen.pubresearchgate.net. These monolayers can be subsequently polymerized, typically through oxidative polymerization processes, to yield electrically conductive films researchgate.netresearchgate.netresearchgate.netcapes.gov.brlsu.edu. Techniques such as the Langmuir trough are instrumental in spreading and controlling the polymerization of these monolayers researchgate.netresearchgate.netresearchgate.netcapes.gov.brlsu.eduresearchgate.net. For instance, polymerization can occur at an air/aqueous acid interface, utilizing oxidants like ammonium (B1175870) persulfate researchgate.net. The resulting poly(this compound) films exhibit electrical conductivity, with iodine-doped structures in their red form demonstrating in-plane conductivity values up to 2 × 10⁻⁷ S cm⁻¹ researchgate.net. The polymerization process is sensitive to experimental parameters such as initiator concentration and the acidity of the subphase researchgate.netresearchgate.net. Additionally, this compound can be co-deposited with liquid crystalline materials, such as ferroelectric liquid crystals (FLCs), using the Langmuir-Blodgett technique. This process leads to the formation of two-dimensional polymer-dispersed liquid crystals (PDLCs), where the size of the organized domains can be controlled, ranging from 50 to 5000 nm, by adjusting polymerization conditions dokumen.pubresearchgate.netchemistrydocs.com.

Potential in Electronic Devices and Sensors Based on Polymer Films

The capacity of poly(this compound) to form ordered and electrically conductive thin films positions it as a material of interest for organic electronic applications researchgate.net. While specific device implementations for poly(this compound) are not extensively detailed in the provided literature snippets, the broader class of polyanilines is actively explored for sensing applications. For example, polyaniline composites have been investigated for use in electrochemical sensors researchgate.net. The ability to create anisotropic, high molecular weight polymers from monolayer polymerization suggests potential for engineering tailored film properties suitable for various electronic components researchgate.netresearchgate.net. Furthermore, the integration of these polymers into Langmuir-Blodgett films offers a pathway for fabricating functional surfaces designed for electronic or sensing purposes researchgate.netresearchgate.net.

Functional Polyamides Incorporating Pentadecyl Chains

Synthesis and Characterization of Novel Aromatic Polyamides from this compound Derivatives

Research has successfully demonstrated the synthesis of novel aromatic polyamides by employing derivatives of this compound. A notable example includes the use of 4-(4-amino-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline (ATPP) as a diamine monomer joac.infojoac.info. These polyamides are typically synthesized via interfacial polycondensation reactions, where the diamine monomer reacts with aromatic diacid chlorides, such as terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC), or their mixtures joac.infojoac.info. The resulting polymers undergo comprehensive characterization, which includes measurements of inherent viscosity, assessment of solubility, Fourier-transform infrared (FT-IR) spectroscopy, thermal analysis to determine properties like glass transition temperature, and X-ray diffraction (XRD) studies joac.infojoac.info. The inherent viscosities of these synthesized polyamides generally fall within the range of 0.30 to 0.63 dL g⁻¹, as measured in N-methyl-2-pyrrolidone (NMP) at 30°C joac.infojoac.info.

Influence of Pendant Alkyl Chains on Polymer Properties for Materials Science

The incorporation of pendant pentadecyl chains, often alongside trifluoromethyl groups, significantly enhances the solubility of the synthesized polyamides in common polar aprotic solvents, including NMP, N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) joac.infojoac.info. This marked improvement in solubility is attributed to the disruption of strong intermolecular forces and a reduction in chain packing efficiency, which are consequences of the flexible alkyl side chains. These effects lead to an increase in the polymer's free volume, thereby facilitating easier diffusion of solvent molecules into the polymer matrix joac.infojoac.info. The polyamides also exhibit robust thermal stability, with glass transition temperatures (Tg) typically ranging from 150°C to 175°C joac.infojoac.info. They demonstrate high thermal resistance, showing no significant weight loss (less than 10%) below 448°C, and are characterized as amorphous materials joac.infojoac.info. Furthermore, the inclusion of fluorine, particularly in the form of trifluoromethyl groups, can impart additional beneficial properties. These include improved electrical insulation, enhanced gas permeability, better flame resistance, increased environmental stability, and greater optical transparency, while simultaneously contributing to lower dielectric constants and reduced water uptake joac.infojoac.info.

Supramolecular Assemblies and Self-Organization

This compound (2PDA) plays a role in supramolecular assembly processes, particularly when co-spread with liquid crystalline materials such as ferroelectric liquid crystals (FLCs) dokumen.pubresearchgate.netchemistrydocs.com. This combined spreading and subsequent polymerization can lead to the formation of organized structures, including two-dimensional liquid-crystal domains or what can be termed "nanoparticles" dokumen.pubresearchgate.netchemistrydocs.com. The size of these organized domains is controllable, with reported ranges from 50 to 5000 nm, achieved by adjusting the polymerization conditions dokumen.pubchemistrydocs.com. The amphiphilic molecular structure of this compound, characterized by a polar aniline head group and a nonpolar pentadecyl tail, inherently promotes self-organization into ordered arrangements at interfaces or within bulk materials. This organization is driven by a combination of hydrophobic interactions and van der Waals forces between the alkyl chains [implied by the nature of such molecules].

Data Tables:

Table 1: Thermal and Viscosity Properties of Polyamides Derived from this compound Derivatives

| Property | Value Range | Unit |

|---|---|---|

| Inherent Viscosity | 0.30 - 0.63 | dL g⁻¹ |

| Glass Transition Temp. (Tg) | 150 - 175 | °C |

Table 2: Conductivity of Poly(this compound) Films

| Material Condition | Conductivity (in-plane) | Unit |

|---|

Table 3: Domain Size in this compound/FLC Polymer-Dispersed Liquid Crystals (PDLCs)

| Material Composition | Domain Size Range | Unit |

|---|

Compound List:

this compound

4-(4-amino-2-(trifluoromethyl) phenoxy)-2-pentadecylaniline (ATPP)

Terephthaloyl chloride (TPC)

Isophthaloyl chloride (IPC)

Role of this compound in Langmuir-Blodgett Film Formation and Organized Media Polymerization

This compound has been extensively studied for its ability to form stable monolayers at the air-aqueous interface, a prerequisite for Langmuir-Blodgett (LB) film formation researchgate.netresearchgate.netresearchgate.net. When spread onto a subphase, typically containing an acidic medium, and subjected to controlled compression, this compound molecules arrange into ordered monolayers researchgate.netuv.eslsu.edu. The surface pressure and surface potential isotherms of these monolayers provide insights into their packing density and molecular orientation researchgate.netresearchgate.net.

The polymerization of this compound within these organized monolayers is commonly achieved using chemical oxidants, such as ammonium persulfate, in the subphase researchgate.netuv.eslsu.edukpi.ua. This process, known as LB polymerization, allows for the synthesis of polymers with a high degree of structural order, often resulting in highly anisotropic materials with enhanced molecular weight and specific orientational properties compared to conventionally polymerized counterparts researchgate.netresearchgate.net. The rate of polymerization can be significantly influenced by the applied surface pressure, with studies indicating autoacceleration and faster reaction kinetics as the pressure increases uv.eslsu.edukpi.uagrafiati.com. This controlled polymerization in organized media is crucial for fabricating thin films with tailored properties.

Table 1: Langmuir-Blodgett Polymerization of this compound

| Parameter | Value/Condition | Source(s) |

| Monomer | This compound | researchgate.netresearchgate.netresearchgate.netuv.eslsu.edukpi.uagrafiati.comacs.orglsu.eduacs.orgacs.orgrutgers.edu |

| Interface | Air-aqueous | researchgate.netresearchgate.netresearchgate.netuv.eslsu.edukpi.ua |

| Subphase | Aqueous acid (e.g., 0.1 M H₂SO₄) | researchgate.netuv.eslsu.edu |

| Oxidizing Agent | Ammonium persulfate ((NH₄)₂S₂O₈) | researchgate.netuv.eslsu.edukpi.ua |

| Applied Surface Pressure | e.g., 10 mN/m, 20 mN/m | uv.eslsu.edugrafiati.com |

| Temperature | e.g., 25 °C | uv.eslsu.edu |

| Polymerization Behavior | Autoacceleration observed; faster reaction with increasing surface pressure | uv.eslsu.edukpi.ua |

| Resulting Polymer | Highly anisotropic, high molecular weight | researchgate.netresearchgate.net |

Exploring Self-Assembly Principles for Advanced Material Architectures

The amphiphilic nature of this compound and its derived polymers enables their participation in self-assembly processes, leading to the formation of complex material architectures. When this compound is co-spread with other molecules, such as ferroelectric liquid crystals, it can undergo solution-induced phase separation (SIPS) at the air-water interface acs.orglsu.edu. This process results in the formation of two-dimensional polymer-dispersed liquid crystalline (PDLC) systems, characterized by circular liquid crystalline domains embedded within a poly(alkylaniline) matrix acs.orglsu.edu. The morphology of these domains, including their density and mean diameter, can be precisely controlled by manipulating the monolayer spreading and compression rates acs.orglsu.edu. These self-assembled structures serve as models for bulk PDLCs and offer pathways to engineer materials with specific optical and electronic properties. Furthermore, the inherent ability of alkyl-substituted anilines to form ordered monolayers contributes to the broader field of materials nanoarchitectonics, where molecular self-assembly is a cornerstone for creating functional nanoscale structures apacsci.comnih.gov.

Table 2: Advanced Material Architectures via Self-Assembly of this compound Derivatives

| Material System | Self-Assembly Principle | Resulting Architecture | Key Features/Applications | Source(s) |

| This compound + Ferroelectric Liquid Crystal | Solution-induced phase separation (SIPS) at interface | Polymer-dispersed liquid crystalline (PDLC) domains within matrix | Circular LC domains; morphology controlled by spreading/compression rates | acs.orglsu.edu |

| This compound Monolayers | Monolayer formation at air-water interface | Ordered polymeric monolayers | High molecular weight, anisotropic properties | researchgate.netresearchgate.net |

| General Alkylanilines | Interfacial self-assembly, molecular ordering | Thin films, organized media | Foundation for LB films, controlled polymerization | researchgate.netapacsci.comnih.gov |

Potential in Catalytic Applications Via Derived Polymers and Materials

Investigation of Poly(this compound) and its Derivatives as Catalytic Support Materials

Polyaniline (PANI) and its derivatives, including poly(alkylaniline)s, are recognized for their potential in heterogeneous catalysis due to their redox activity, chemical stability, and tunable properties rsc.orgacs.org. The incorporation of alkyl substituents, such as the pentadecyl chain in this compound, can significantly enhance the solubility and processability of polyaniline, making it more amenable for use as a support material rsc.orgacs.org. These polymeric supports can immobilize catalytically active species, facilitating their separation and recycling, which are critical advantages in industrial catalytic processes d-nb.info. While direct studies on poly(this compound) as a specific catalytic support are emerging, the broader class of poly(alkylaniline)s has been explored for applications such as supporting metal nanoparticles for reactions like the Hydrogen Evolution Reaction (HER) and CO₂ conversion rsc.orgacs.orgnih.govnih.gov. The ability to functionalize these polymer backbones allows for tailored interactions with catalytic centers, potentially bridging the gap between homogeneous and heterogeneous catalysis huji.ac.il.

Table 3: Poly(alkylaniline)s as Catalytic Supports

| Polymer/Derivative Type | Supported Catalyst/Metal | Catalytic Application | Advantages/Properties | Source(s) |

| Poly(alkylaniline)s | Various (e.g., Pt, Cu, Ni) | Hydrogen Evolution Reaction (HER), CO₂ conversion | Acts as a support material, potential for heterogeneous catalysis, tunable properties | rsc.orgacs.orgnih.govnih.gov |

| Polyaniline Derivatives | Not explicitly detailed | Heterogeneous catalysis (general) | Enhanced solubility, improved processability, potential for tailored interactions with catalysts | rsc.org |

| Poly(this compound) | Not explicitly detailed | Potential for supporting catalysts, nanoreactor design | Combines polymer backbone with long alkyl chain for modified interfacial properties | acs.org |

Heterogeneous Catalysis and Nanoreactors Derived from Poly(alkylaniline) Systems

Polymeric materials, including those derived from alkyl-substituted anilines, can be engineered to function as nanoreactors for heterogeneous catalysis. Nanoreactors offer a confined environment that can enhance catalyst activity, selectivity, and stability by mimicking aspects of homogeneous catalysis while retaining the benefits of heterogeneous systems, such as ease of separation huji.ac.iltinhoahoc.comnih.gov. Poly(alkylaniline)s, with their inherent conductivity and potential for structural modification, are suitable candidates for constructing such nanoreactor systems. They can encapsulate or support catalytic species, thereby controlling their local environment and facilitating reactions through confinement effects huji.ac.iltinhoahoc.comnih.gov. While specific nanoreactors directly synthesized from this compound are not extensively detailed in the provided literature, the general principles of using functionalized polymers as supports for catalysts in heterogeneous reactions are well-established d-nb.infohuji.ac.ilnih.gov. These systems aim to achieve high catalytic efficiency and recyclability, addressing key challenges in sustainable chemical synthesis.

Table 4: Nanoreactors and Heterogeneous Catalysis from Poly(alkylaniline) Systems

| System Type | Catalytic Role / Nanoreactor Function | Target Reaction/Process | Key Features | Source(s) |

| Polymeric Nanoreactors | Catalyst confinement/support | Various organic transformations, heterogeneous catalysis | Bridges homogeneous and heterogeneous catalysis, provides facile separation and recyclability, enhances stability | d-nb.infohuji.ac.iltinhoahoc.comnih.gov |

| Poly(alkylaniline)s | Support for catalysts | Heterogeneous catalysis (general) | Facilitates catalyst immobilization, potential for nanoreactor design, tunable properties | rsc.orgacs.org |

| Functionalized Polyanilines | Support materials | Catalysis, sensing applications | Improved solubility, potential for precise control over catalytic site environment | rsc.org |

Compound List:

this compound

Polyaniline (PANI)

Poly(alkylaniline)s

Poly(this compound)

Q & A

What experimental methodologies are recommended for synthesizing and characterizing 2-pentadecylaniline monolayers?

Basic

The synthesis of this compound monolayers typically involves polymerization at the air/aqueous acid interface using oxidizing agents like ammonium persulfate. Characterization includes measuring surface pressure-area isotherms on a 0.1 M sulfuric acid subphase at varying temperatures to determine mean molecular area and thermodynamic parameters. Key techniques involve Langmuir-Blodgett troughs for monolayer compression and UV-Vis spectroscopy to track polymerization progress .

How can researchers ensure reproducibility in polymerization experiments involving this compound?

Basic

Reproducibility requires strict control of surface pressure, temperature, and subphase composition. Detailed protocols for reagent preparation (e.g., ammonium persulfate concentration) and equipment calibration (e.g., Langmuir trough settings) must be documented. Cross-validate results using independent trials and report statistical deviations in activation energy calculations .

What advanced kinetic and thermodynamic parameters are critical for analyzing this compound polymerization?

Advanced

Key parameters include activation energy (), enthalpy (), entropy (), and Gibbs free energy () of activation. increases with applied surface pressure due to reduced intermolecular spacing, requiring temperature-dependent isotherm measurements. Use the Arrhenius equation and Eyring-Polanyi model to derive these parameters .

How do theoretical models explain the polymerization kinetics of this compound monolayers?

Advanced

A simplified model divides polymerization into initiation and propagation steps. The rate constant is the geometric mean of initiation/propagation rate constants, while is the arithmetic mean. This model predicts molecular weight distributions and monomer conversion rates, validated by experimental data .

How should researchers address contradictions in reported activation energies for this compound polymerization?

Advanced

Discrepancies may arise from differences in surface pressure or subphase conditions. Re-analyze raw data using unified thermodynamic frameworks (e.g., modified Gee and Rideal equations) and control variables like pH and temperature. Compare results with similar surfactants (e.g., 4-dodecylaniline) to identify systemic biases .

What statistical tools are recommended for analyzing polymerization data?

Advanced

Use nonlinear regression to fit kinetic models (e.g., pseudo-first-order) and ANOVA to assess variability between trials. Bootstrap resampling can quantify uncertainty in thermodynamic parameters. Report confidence intervals for and .

How can researchers formulate robust research questions on this compound’s interfacial behavior?

Methodological Guidance Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does surface pressure modulate the entropy of activation in this compound polymerization?” Ensure questions are testable via controlled experiments and align with gaps in monolayer polymerization literature .

What comparative studies are feasible between this compound and structurally similar compounds?

Advanced

Compare thermodynamic parameters (e.g., , ) with analogs like 4-dodecylaniline or 4-phenylaniline. Use molecular dynamics simulations to correlate alkyl chain length with polymerization efficiency. Validate findings with differential scanning calorimetry (DSC) .

How should researchers design experiments to investigate temperature-dependent molecular weight distributions?

Experimental Design

Vary subphase temperatures (e.g., 15–35°C) while maintaining constant surface pressure. Terminate polymerization at intervals, extract films, and use gel permeation chromatography (GPC) to determine molecular weights. Correlate data with theoretical predictions from kinetic models .

What future research directions are suggested for this compound applications?

Advanced

Explore its use in conductive polymer films or biosensors by doping with metal nanoparticles. Investigate environmental impacts via ecotoxicity assays. Develop in-situ spectroscopic methods (e.g., Raman) to monitor real-time polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.